4-[(E)-{[4-(1,3-Benzothiazol-2-yl)phenyl]imino}methyl]benzaldehyde
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Overview
Description
4-[(E)-{[4-(1,3-Benzothiazol-2-yl)phenyl]imino}methyl]benzaldehyde is a complex organic compound that features a benzothiazole moiety linked to a benzaldehyde group through an imine linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-{[4-(1,3-Benzothiazol-2-yl)phenyl]imino}methyl]benzaldehyde typically involves the condensation of 2-aminobenzenethiol with an aromatic aldehyde. One common method is the Knoevenagel condensation reaction, which is carried out in the presence of a base such as piperidine in an ethanol solvent . The reaction conditions are generally mild, and the product is obtained in good yield after purification.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as the use of microwave irradiation and one-pot multicomponent reactions, are being explored to make the synthesis more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
4-[(E)-{[4-(1,3-Benzothiazol-2-yl)phenyl]imino}methyl]benzaldehyde undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: Electrophilic substitution reactions can occur on the benzothiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens or nitrating agents can be used under controlled conditions to achieve substitution on the aromatic ring.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives of the original compound .
Scientific Research Applications
4-[(E)-{[4-(1,3-Benzothiazol-2-yl)phenyl]imino}methyl]benzaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound has shown potential as an antimicrobial and anticancer agent.
Industry: It is used in the development of dyes, imaging reagents, and fluorescence materials.
Mechanism of Action
The mechanism of action of 4-[(E)-{[4-(1,3-Benzothiazol-2-yl)phenyl]imino}methyl]benzaldehyde involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to inhibit key enzymes in bacterial cells. The compound’s anticancer properties are believed to result from its interaction with cellular DNA, leading to apoptosis (programmed cell death) in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Benzothiazole: A simpler structure lacking the imine and benzalde
Properties
CAS No. |
918879-26-2 |
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Molecular Formula |
C21H14N2OS |
Molecular Weight |
342.4 g/mol |
IUPAC Name |
4-[[4-(1,3-benzothiazol-2-yl)phenyl]iminomethyl]benzaldehyde |
InChI |
InChI=1S/C21H14N2OS/c24-14-16-7-5-15(6-8-16)13-22-18-11-9-17(10-12-18)21-23-19-3-1-2-4-20(19)25-21/h1-14H |
InChI Key |
VKDQVTXUPKUMOQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C3=CC=C(C=C3)N=CC4=CC=C(C=C4)C=O |
Origin of Product |
United States |
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